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Introduction

BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the main
protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19.[1] Its mechanism of action
involves a unique retro-Mannich reaction followed by a Michael addition, leading to the
formation of a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[1] This
irreversible inhibition makes BRD4354 a promising candidate for further preclinical
development as a potential therapeutic agent. These application notes provide detailed
protocols for high-throughput screening (HTS) of BRD4354 and similar compounds, along with
an overview of its mechanism of action and relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of BRD4354 against SARS-CoV-2 Mpro has been characterized by
several key parameters. A summary of these quantitative data is presented below for easy
reference and comparison.
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Parameter Value

Description

Reference

IC50 0.72 £ 0.04 pM

The half maximal
inhibitory
concentration after a
60-minute incubation

period.[1]

Kl 1.9+0.5uM

The equilibrium
constant for the initial
reversible binding step
of the inhibitor to the

enzyme.[1]

kinact,max 0.040 £+ 0.002 min-1

The maximum rate of
enzyme inactivation at
saturating
concentrations of the
inhibitor.[1]

Mechanism of Action

BRD4354 exhibits a two-step mechanism of inhibition against SARS-CoV-2 Mpro. Initially, it
binds reversibly to the active site of the enzyme. This is followed by a chemical transformation
of BRD4354, catalyzed by a general base within the active site, which generates a reactive
ortho-quinone methide intermediate. This intermediate then acts as a Michael acceptor for the

nucleophilic thiol group of the active site cysteine (Cys145), forming a stable, covalent adduct.

This covalent modification permanently inactivates the enzyme.
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High-Throughput Screening Workflow for Mpro Inhibitors
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Impact of Mpro Inhibition on Host Antiviral Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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